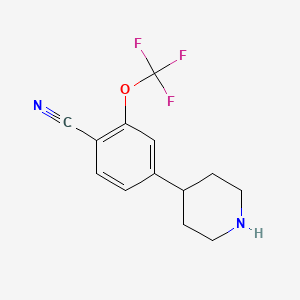
4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile is an organic compound with a complex structure that includes a piperidine ring, a trifluoromethoxy group, and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile typically involves multiple steps, starting with the preparation of the piperidine ring and the benzonitrile moiety. One common method involves the reaction of 4-bromobenzonitrile with piperidine under basic conditions to form the intermediate 4-(Piperidin-4-yl)benzonitrile. This intermediate is then reacted with trifluoromethoxy reagents to introduce the trifluoromethoxy group, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the benzonitrile moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions[2][2].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can serve as a probe or ligand in biological studies, particularly in the investigation of receptor-ligand interactions.
Mécanisme D'action
The mechanism of action of 4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and trifluoromethoxy group contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of target proteins, leading to downstream effects on cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Piperidin-4-yl)benzonitrile: Lacks the trifluoromethoxy group, which can affect its chemical properties and applications.
1-(4-(trifluoromethyl)benzyl)piperidin-4-one: Contains a similar piperidine ring and trifluoromethyl group but differs in the overall structure and functional groups.
Uniqueness
4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile is unique due to the presence of both the piperidine ring and the trifluoromethoxy group, which confer distinct chemical properties and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C13H13F3N2O |
|---|---|
Poids moléculaire |
270.25 g/mol |
Nom IUPAC |
4-piperidin-4-yl-2-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C13H13F3N2O/c14-13(15,16)19-12-7-10(1-2-11(12)8-17)9-3-5-18-6-4-9/h1-2,7,9,18H,3-6H2 |
Clé InChI |
FIKKEKZNPDJZIW-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=CC(=C(C=C2)C#N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















